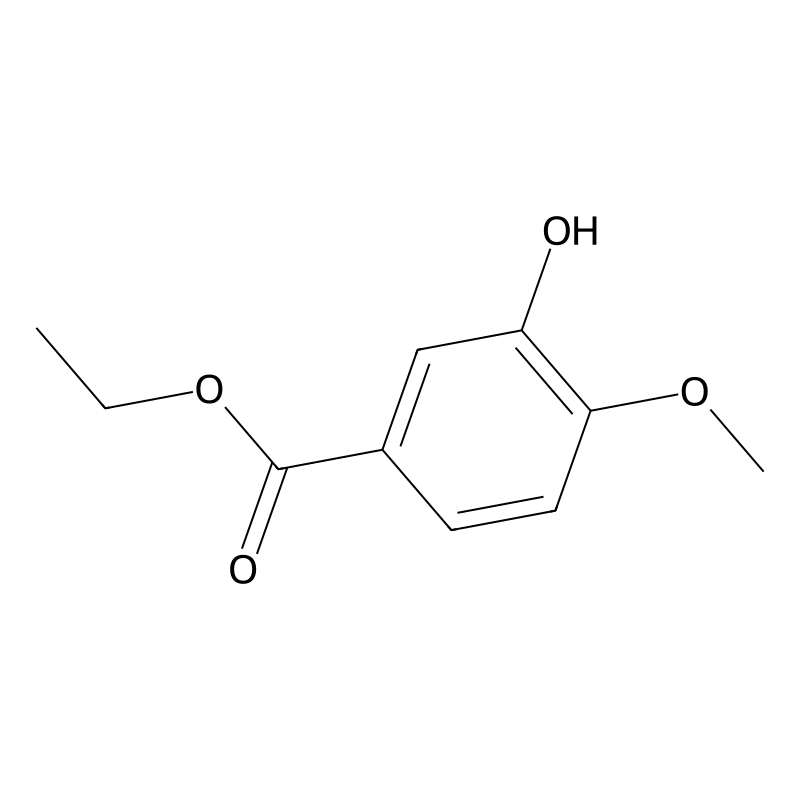

Ethyl 3-hydroxy-4-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Co-Crystals

Specific Scientific Field: Crystal engineering and solid-state chemistry focus on understanding crystal structures and designing new materials.

Application Summary: Ethyl vanillate has been studied as a component in organic co-crystals. These co-crystals exhibit unique properties due to molecular interactions between the components.

Experimental Procedures:Co-Crystal Growth: Ethyl vanillate can form co-crystals with other molecules (e.g., nicotinamide). Slow evaporation from a solvent (e.g., ethanol) leads to co-crystal growth.

X-Ray Diffraction: Researchers analyze the co-crystal’s structural parameters using X-ray diffraction techniques.

Vibrational Modes: Infrared spectroscopy (IR) helps identify functional groups and vibrational modes.

Structural Insights: X-ray diffraction reveals the arrangement of ethyl vanillate and its co-crystal partner.

Stability and Properties: Co-crystals may exhibit altered solubility, stability, or optical properties compared to individual components.

Antioxidant Properties

Specific Scientific Field: Biochemistry and pharmacology investigate the biological effects of compounds.

Application Summary: Ethyl vanillate possesses antioxidant properties. Antioxidants protect cells from oxidative damage caused by free radicals.

Experimental Procedures:In Vitro Assays: Researchers assess the radical-scavenging ability of ethyl vanillate using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl).

Cell Culture Studies: Ethyl vanillate’s protective effects are evaluated in cell lines exposed to oxidative stress.

Radical Scavenging: Ethyl vanillate reduces free radicals, potentially preventing cellular damage.

Cell Viability: Cell culture studies demonstrate its protective effects against oxidative stress.

Ethyl 3-hydroxy-4-methoxybenzoate, commonly known as ethyl vanillate, is an organic compound with the molecular formula and a molecular weight of 196.20 g/mol. This compound is an ester derivative of benzoic acid, specifically the ethyl ester of 3-hydroxy-4-methoxybenzoic acid. Ethyl 3-hydroxy-4-methoxybenzoate is characterized by its aromatic properties and is widely utilized in various chemical and industrial applications, including fragrances and flavorings .

- Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

- Reduction: The ester group can be reduced to yield the corresponding alcohol.

- Substitution: The methoxy group may be substituted with other functional groups under specific conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents used.

- Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

- Substitution: Halogens or nucleophiles can facilitate substitution reactions .

Major Products Formed- Oxidation: Produces quinones and other oxidized derivatives.

- Reduction: Yields alcohols and other reduced derivatives.

- Substitution: Results in various substituted benzoates depending on the reagents employed .

- Oxidation: Produces quinones and other oxidized derivatives.

- Reduction: Yields alcohols and other reduced derivatives.

- Substitution: Results in various substituted benzoates depending on the reagents employed .

Ethyl 3-hydroxy-4-methoxybenzoate has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies suggest that this compound exhibits fungicidal activity, making it a candidate for use in agricultural applications.

- Antioxidant Effects: It has been explored for its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.

- Therapeutic Potential: Research indicates possible roles in drug synthesis and therapeutic applications due to its bioactive properties.

The synthesis of ethyl 3-hydroxy-4-methoxybenzoate primarily involves the esterification of 3-hydroxy-4-methoxybenzoic acid with ethanol. This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under reflux conditions.

General Procedure- Combine 3-hydroxy-4-methoxybenzoic acid and ethanol in the presence of concentrated sulfuric acid.

- Heat the mixture under reflux for approximately 8 hours.

- After completion, evaporate the solvent and extract the product using ethyl acetate.

- Wash the organic layer with saturated sodium bicarbonate and water, then dry over sodium sulfate before evaporation to obtain the final product .

Ethyl 3-hydroxy-4-methoxybenzoate finds diverse applications across various fields:

- Fragrance Industry: Used as a flavoring agent in perfumes due to its pleasant aroma.

- Food Industry: Acts as a flavor enhancer in food products.

- Pharmaceuticals: Explored as an intermediate in the synthesis of bioactive compounds and potential therapeutic agents .

Ethyl 3-hydroxy-4-methoxybenzoate shares structural similarities with several related compounds. Below are some comparable compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | Methyl ester variant; used as an intermediate in synthesis |

| 3-Hydroxy-4-methoxybenzoic acid | C9H10O4 | Parent compound; lacks ethyl group; important for synthesis |

| Ethyl vanillin | C9H10O3 | Related aromatic compound; used in flavoring |

| Ethyl 4-methoxybenzoate | C10H12O3 | Similar structure; different position of methoxy group |

The uniqueness of ethyl 3-hydroxy-4-methoxybenzoate lies in its specific functional groups that confer distinct biological activities and applications compared to these similar compounds .